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Cat. No.: B1386634

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a fluorinated [3-keto ester of significant interest
in organic synthesis and medicinal chemistry. Its structure, incorporating a fluorophenyl group,
makes it a valuable building block for the synthesis of various heterocyclic compounds and
potential pharmaceutical agents. The presence of the fluorine atom can significantly influence
the molecule's chemical reactivity, metabolic stability, and biological activity. This guide
provides a comprehensive overview of its molecular structure, physicochemical properties,
spectroscopic data, and a detailed protocol for its synthesis.

Molecular Structure and Properties

The molecular structure of methyl 4-(2-fluorophenyl)-3-oxobutanoate consists of a
butanoate backbone with a ketone at the C3 position and a methyl ester at the C1 position. A 2-
fluorophenyl group is attached to the C4 position. This [3-keto ester, like others, can exist in
equilibrium between its keto and enol tautomers. The enol form is stabilized by intramolecular
hydrogen bonding and conjugation.

Table 1: Physicochemical Properties of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
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Property Value

Molecular Formula C11H11FOs

Molecular Weight 210.20 g/mol

Boiling Point 95-98 °C (at 0.08 mm Hg)
Appearance Colorless oil

Spectroscopic Data

The structural elucidation of methyl 4-(2-fluorophenyl)-3-oxobutanoate is confirmed through
various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: 1H NMR Spectroscopic Data (400 MHz, CDCls)

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

7.27 m 1H Aromatic CH
7.19 td,J=7.6,19Hz 1H Aromatic CH
7.13-7.03 complex 2H Aromatic CH
3.87 S 2H C4-H:

3.72 s 3H OCHs

3.53 s 2H C2-H2

Table 3: 13C NMR Spectroscopic Data (101 MHz, CDCIs)
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Chemical Shift (6, ppm)

Assignment

199.2

C3 (Ketone C=0)

167.5

C1 (Ester C=0)

161.0 (d, J = 246.1 Hz)

C-F of Phenyl Ring

131.8(d,J=4.1 Hz) Aromatic CH
129.4 (d, J = 6.5 Hz) Aromatic CH
124.4 (d, J = 3.6 Hz) Aromatic CH
120.7 (d, J = 16.1 Hz) Aromatic C
115.5 (d, J =21.7 H2) Aromatic CH
52.4 OCHs

48.2 C4

43.1 (d, J = 2.5 Hz) c2

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Technique

Key Peaks/Values

IR (cm™1)

1746 (Ester C=0), 1722 (Ketone C=0), 1235
(C-0)

MS (m/z)

210 (M*, corresponding to C11H11FO3)

Synthesis of Methyl 4-(2-fluorophenyl)-3-

oxobutanoate

The synthesis of methyl 4-(2-fluorophenyl)-3-oxobutanoate can be achieved via a Claisen

condensation reaction. A general and adaptable protocol, based on the synthesis of the

analogous methyl 4-phenyl-3-oxobutanoate, is provided below. This method involves the

reaction of a phenylacetyl chloride derivative with Meldrum's acid, followed by methanolysis.
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Experimental Protocol: Synthesis via Meldrum's Acid
and Phenylacetyl Chloride Derivative

Materials:

2-Fluorophenylacetyl chloride

e Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

e Pyridine

¢ Dichloromethane (CH2Cl2)

e 2 M Hydrochloric acid (HCI)

e Sodium sulfate (Na2S0Oa4), anhydrous

» Methanol (MeOH)

o Ethyl acetate (EtOAC)

e Cyclohexane

Procedure:

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's
acid (1.0 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath.

» Addition of Pyridine: Slowly add pyridine (1.0 equivalent) to the cooled solution over a period
of 15 minutes.

» Addition of Acyl Chloride: Prepare a solution of 2-fluorophenylacetyl chloride (1.0 equivalent)
in dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over 2 hours.

e Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for
90 minutes, and then allow it to warm to room temperature and stir for an additional 60
minutes.
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o Work-up: To the reaction mixture, add dichloromethane and 2 M HCI. Transfer the mixture to
a separatory funnel.

o Extraction: Separate the organic layer. Extract the aqueous layer three times with
dichloromethane.

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure to obtain the crude intermediate.

e Methanolysis: Suspend the resulting crude product in methanol and heat the mixture to
reflux for 3 hours.

« Purification: After cooling, concentrate the mixture in vacuo. Purify the residue by flash
column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to
yield the final product, methyl 4-(2-fluorophenyl)-3-oxobutanoate, as a colorless oil.

Synthesis Workflow

The logical workflow for the synthesis of methyl 4-(2-fluorophenyl)-3-oxobutanoate is
depicted in the following diagram.
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Caption: Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.

Conclusion

This technical guide provides essential information on the molecular structure, properties, and
synthesis of methyl 4-(2-fluorophenyl)-3-oxobutanoate. The detailed spectroscopic data and
experimental protocol are intended to be a valuable resource for researchers in the fields of
organic synthesis, drug discovery, and materials science, facilitating the use of this versatile
building block in their research endeavors.

« To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 4-(2-
fluorophenyl)-3-oxobutanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1386634#methyl-4-2-fluorophenyl-3-oxobutanoate-
molecular-structure]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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